molecular formula C₁₈H₁₂D₁₀N₂O B1156385 NLG919-d10

NLG919-d10

Cat. No.: B1156385
M. Wt: 292.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NLG919-d10, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₂D₁₀N₂O and its molecular weight is 292.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₈H₁₂D₁₀N₂O

Molecular Weight

292.44

Synonyms

α-Cyclohexyl-5H-imidazo[5,1-a]isoindole-5-ethanol-d10;  1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol-d10

Origin of Product

United States

Indoleamine 2,3 Dioxygenase Ido1 Pathway in Biological Systems: an Overview for Academic Research

Tryptophan Metabolism and Kynurenine (B1673888) Pathway Dynamics in Immunological Contexts

Tryptophan is an essential amino acid obtained solely through dietary intake. nih.gov Approximately 95% of dietary tryptophan is metabolized through the kynurenine pathway (KP). nih.gov This pathway is initiated by enzymes such as IDO1, indoleamine-2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov IDO1 catalyzes the initial, rate-limiting step: the oxygen-dependent oxidation of L-tryptophan to N-formylkynurenine. frontiersin.orgwikipedia.org

While TDO is primarily responsible for maintaining tryptophan homeostasis in the liver, IDO1 plays a more significant role in extrahepatic tissues, particularly during immune activation. nih.gov The metabolites generated through the KP, such as kynurenine, serve as signaling molecules that influence the host immune response, largely through the engagement of the aryl hydrocarbon receptor (AhR). nih.govfrontiersin.org

In immunological contexts, the KP is deeply involved in modulating immune cell function. Increased IDO1 activity leads to local depletion of tryptophan and increased production of kynurenine and its downstream metabolites. portlandpress.combiorxiv.org This metabolic shift can suppress the function of effector T cells and natural killer (NK) cells while promoting the development and activation of regulatory T (Treg) cells and myeloid-derived suppressor cells (MDSCs). nih.govaacrjournals.org The ratio of kynurenine to tryptophan can serve as a marker of cellular immune activation. bohrium.com

The KP is also linked to inflammation and various immune-related diseases, including infections, autoimmune disorders, and neurodegenerative conditions. bohrium.com Activation of the KP, particularly the upregulation of IDO1, is widely observed in many cancers and is associated with poor prognosis. nih.gov In the tumor microenvironment and nearby lymph nodes, IDO1 and TDO contribute to immune resistance by depleting tryptophan or activating AhR through metabolites. nih.gov

Regulation of IDO1 Expression and Activity in Cellular Environments

IDO1 expression and activity are tightly regulated in cellular environments. Under normal physiological conditions, IDO1 expression in many cell types is low or undetectable, but it can be significantly upregulated upon immune stimulation. portlandpress.comresearchgate.net Interferon-gamma (IFN-γ) is considered the main inducer of IDO1 in various cell types, including immune cells and fibroblasts. nih.govwikipedia.org The promoter region of the IDO1 gene contains elements that respond to transcription factors like STAT1 and IRFs, which are activated by IFN-γ. nih.gov This induction by IFN-γ can act as a counteracting response during inflammation. nih.gov

Other inflammatory cytokines, such as TNF-α, IL-1, IL-6, IL-32, and TGF-β, have also been evidenced to drive IDO induction. frontiersin.org Soluble factors released by tumor cells can also induce IDO in immune cells. frontiersin.org Conversely, immune cells like CD8+ T-cells can mediate IDO induction in tumor cells via IFN-γ signaling. frontiersin.org

Beyond transcriptional regulation, IDO1 activity is also influenced by post-translational mechanisms and cellular localization. IDO1 is a heme-containing enzyme, and its activity depends on the content of ferrous heme. wikipedia.orgbiorxiv.org Nitric oxide (NO) has been shown to have a bimodal effect on cellular IDO1 and TDO activities by regulating heme allocation. biorxiv.org Low levels of NO can promote heme allocation to IDO1 and boost activity, while higher levels can negatively impact heme content and activity. biorxiv.org This mechanism, potentially involving a GAPDH-heme complex and Hsp90 chaperone activity for IDO1, helps explain the dynamic regulation of IDO1 activity in response to immune stimulation. biorxiv.org

IDO1 also exhibits complex functional dynamics, possessing both catalytic activity (degrading tryptophan) and a non-enzymic function. nih.gov The non-enzymic function, which occurs in early endosomes, can reprogram the expression profile of dendritic cells towards an immunoregulatory phenotype via activation of SHP1/SHP2 and noncanonical NF-κB. nih.gov In inflammatory conditions, IDO1 can be shut down by SOCS3-mediated proteasomal degradation. nih.gov

Research findings highlight the importance of IDO1 as a therapeutic target, particularly in the context of cancer immunotherapy. Inhibitors targeting IDO1 have been developed and investigated. For instance, NLG919 (also known as navoximod) is a potent, orally available inhibitor of the IDO1 pathway. bpsbioscience.combmj.com Preclinical studies with NLG919 have shown its ability to block IDO-induced T cell suppression and restore T cell responses in vitro. bpsbioscience.com In mouse models, NLG919 reduced kynurenine concentrations and enhanced antitumor responses, including when combined with vaccination. bpsbioscience.com NLG919 has been investigated in clinical trials for advanced solid tumors, demonstrating a decrease in plasma kynurenine levels. bmj.comnih.gov

Physiological and Pathophysiological Roles of IDO1 Beyond Immunooncology

While extensively studied in immunooncology, IDO1 has diverse physiological and pathophysiological roles beyond this context. IDO1 is recognized as a prominent immune regulatory enzyme involved in modulating immune cell activation and phenotype through mechanisms including tryptophan depletion, production of kynurenine pathway metabolites, and non-enzymatic signaling. portlandpress.com

Physiologically, IDO1 contributes to immune privilege in various sites, including the feto-maternal interface during pregnancy, protecting the fetus from the maternal immune system. nih.gov It also plays a role in other immune-privileged niches like the cornea and brain. nih.gov Constitutive IDO1 expression in the adult mouse large intestine, small intestine, and mesenteric lymph nodes, dependent on commensal microorganisms and IFN-γ, is thought to play a homeostatic role in regulating mucosal immunity in response to the local intestinal microbiota. portlandpress.com Human data indicate constitutive IDO1 expression in the placenta, eye, and pancreas, as well as certain dendritic cell subsets and eosinophils. portlandpress.com

IDO1 is also involved in natural defense against various pathogens. wikipedia.org It is produced by cells in response to inflammation and has an immunosuppressive function that limits T-cell function and engages immune tolerance mechanisms. wikipedia.org

Beyond its immune-modulatory functions, IDO1 has been implicated in other physiological processes. A role for IDO-expressing endothelial cells in regulating blood pressure has been observed, where IDO activity resulted in arterial vessel relaxation. frontiersin.org

In pathophysiological conditions outside of cancer, IDO1 is involved in the pathogenesis of autoimmune conditions, where poor IDO1 activity can facilitate the over-activation of immune effectors. nih.gov IDO1+ dendritic cells, under physiological conditions, can control immune responses by inhibiting effector T cells and promoting Treg lymphocytes. nih.gov IDO1 also modulates the pathogenesis and severity of diverse conditions including chronic inflammation, infectious disease, allergic and autoimmune disorders, transplantation, and neuropathology. portlandpress.com Dysregulation of tryptophan metabolism via the KP is associated with various diseases affecting the digestive, nervous, and urinary systems. nih.gov The KP is linked to the development of depression, functional gastrointestinal disorders, cardiovascular diseases, and neurodegenerative diseases. nih.gov

The KP is crucial in tryptophan metabolism, generating metabolites that influence both the central nervous and immune systems. mdpi.com It contributes to excitotoxicity, a process leading to neuronal damage in neurodegenerative diseases, but also possesses neuroprotective functions by regulating excitatory neurotransmission. mdpi.com

The complex roles of IDO1 and the kynurenine pathway highlight their significance in maintaining physiological balance and their involvement in the development and progression of various diseases.

Nlg919 D10 As a Chemical Probe in Indoleamine 2,3 Dioxygenase Ido1 Research

Distinctive Characteristics of Deuterated Chemical Probes in Mechanistic Studies

Deuterated compounds are significant tools for studying metabolic pathways and reaction mechanisms nih.gov. The key characteristic of deuterated probes lies in the kinetic isotope effect, which arises from the mass difference between deuterium (B1214612) and protium (B1232500) (¹H). While the chemical behavior is largely similar, the stronger C-D bond compared to the C-H bond can lead to slower reaction rates when a C-H bond cleavage is the rate-determining step in a metabolic transformation d-nb.info. This effect can be utilized to probe the involvement of specific hydrogen atoms in enzymatic reactions or metabolic processes nih.govscienceopen.comresearchgate.net.

In the context of IDO1 research, NLG919-d10 could potentially be used to investigate the metabolic fate of NLG919 itself. While NLG919 is primarily known as an inhibitor, understanding its own metabolism (if any occurs) could be important. By strategically placing deuterium atoms in NLG919, researchers could potentially track specific parts of the molecule and observe if certain positions are more susceptible to metabolic transformation by enzymes other than IDO1, or even potentially by IDO1 under specific conditions (though its primary role is substrate degradation, not inhibitor metabolism). Deuterium labeling allows for the tracking of the labeled molecule or its fragments through complex biological systems using techniques like mass spectrometry rsc.org.

This compound as a Tool for Quantitative Bioanalysis and Metabolic Tracing

One of the most widespread applications of deuterated analogs like this compound is their use as internal standards in quantitative bioanalysis, particularly with mass spectrometry-based techniques such as LC-MS/MS wuxiapptec.comacanthusresearch.comaptochem.combioanalysis-zone.com.

In quantitative bioanalysis, an internal standard is a known quantity of a reference compound added to biological samples to account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection wuxiapptec.combioanalysis-zone.com. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are preferred because they have nearly identical chemical and physical properties to the target analyte (the unlabeled compound) wuxiapptec.comacanthusresearch.com. This ensures that the SIL-IS behaves similarly to the analyte throughout the analytical workflow, including extraction recovery and ionization efficiency wuxiapptec.comaptochem.com.

By adding a fixed amount of this compound to biological samples containing NLG919, researchers can determine the concentration of the unlabeled NLG919 by comparing the ratio of the signals from the two compounds in the mass spectrometer clearsynth.com. This ratio helps normalize for variations that can occur during sample processing and analysis, leading to more accurate and reproducible results bioanalysis-zone.com.

Example Data Table: Using this compound as an Internal Standard in LC-MS/MS

While specific data for this compound in bioanalysis were not found in the search results, the principle and typical data can be illustrated based on the use of deuterated internal standards in LC-MS/MS for quantitative analysis wuxiapptec.comacanthusresearch.comaptochem.combioanalysis-zone.comclearsynth.com.

Sample TypeAnalyte (NLG919) Peak AreaInternal Standard (this compound) Peak AreaAnalyte/ISTD Peak Area RatioCalculated Analyte Concentration (nM)
Calibration Standard 1 (Low)XXXYYYRatio 1ZZZ
Calibration Standard 2 (Mid)XXXYYYRatio 2ZZZ
Calibration Standard 3 (High)XXXYYYRatio 3ZZZ
Quality Control (QC) SampleXXXYYYRatio QCZZZ (Expected value ± tolerance)
Study Sample 1XXXYYYRatio Sample 1ZZZ
Study Sample 2XXXYYYRatio Sample 2ZZZ

Note: This table presents hypothetical data to illustrate the concept. Actual data would be generated through experimental analysis.

Metabolic tracing studies also heavily rely on stable isotope labeling nih.govmdpi.comnih.govmdpi.com. While ¹³C and ¹⁵N are commonly used for tracing carbon and nitrogen atoms through metabolic pathways nih.govmdpi.commdpi.com, deuterium labeling can be used to study hydrogen metabolism or the stability of C-H bonds in a molecule during metabolism nih.govscienceopen.comresearchgate.net. If NLG919 undergoes any metabolic transformations involving hydrogen atoms, this compound could be used to trace these transformations and identify the resulting metabolites. By analyzing the mass shifts in potential metabolites using mass spectrometry, researchers can determine if deuterium from this compound has been incorporated or lost, providing insights into the metabolic fate of the compound.

Significance of Isotopic Labeling in Eliminating Matrix Effects and Enhancing Analytical Specificity

Matrix effects are a significant concern in quantitative LC-MS analysis, particularly when analyzing complex biological matrices like plasma or tissue extracts chromatographyonline.comwaters.commyadlm.orgresearchgate.net. Matrix components that co-elute with the analyte can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement, which can significantly affect the accuracy and reproducibility of the results chromatographyonline.comwaters.commyadlm.orgresearchgate.net.

The use of stable isotope-labeled internal standards like this compound is the most widely recognized technique to compensate for matrix effects chromatographyonline.commyadlm.orgnih.gov. Because the deuterated internal standard and the unlabeled analyte have very similar chromatographic retention times and ionization characteristics, they are affected by matrix components to a similar extent wuxiapptec.comaptochem.combioanalysis-zone.com. By normalizing the analyte signal to the internal standard signal, the variability caused by matrix effects is significantly reduced bioanalysis-zone.comclearsynth.commyadlm.org.

While ideally the deuterated internal standard and the analyte co-elute perfectly, slight differences in retention time can sometimes occur due to the deuterium isotope effect, which can lead to differential matrix effects wuxiapptec.comwaters.com. However, even with slight shifts, the use of a SIL-IS provides a much greater degree of compensation for matrix effects compared to using a structurally analogous internal standard acanthusresearch.comnih.gov.

Isotopic labeling also enhances analytical specificity. In mass spectrometry, compounds are identified based on their mass-to-charge ratio (m/z). The introduction of deuterium atoms increases the molecular weight of this compound compared to unlabeled NLG919. This mass difference allows the two compounds to be clearly distinguished in the mass spectrometer, even if they co-elute chromatographically clearsynth.com. This is particularly important in complex biological samples where many endogenous compounds could potentially interfere with the analysis of the unlabeled analyte myadlm.org. By monitoring specific mass transitions for both the analyte and the deuterated internal standard using techniques like Multiple Reaction Monitoring (MRM), a high degree of analytical selectivity is achieved, minimizing the risk of interference from other compounds myadlm.org.

Mechanistic Elucidation of Ido1 Inhibition by Nlg919 D10 and Its Analogues

Enzymatic Inhibition Kinetics and Specificity Profiling of IDO1

The inhibitory activity of NLG919 against IDO1 has been characterized through enzymatic inhibition kinetics. These studies provide crucial data regarding the potency and mechanism of enzyme blockade.

Determination of Inhibition Constant (K_i) and Half-Maximal Effective Concentration (EC_50)

Preclinical studies have determined key parameters quantifying the inhibitory strength of NLG919 on IDO1. The inhibition constant (K_i) reflects the inhibitor's affinity for the enzyme, while the half-maximal effective concentration (EC_50) indicates the concentration required to achieve 50% inhibition of enzyme activity in a cellular context.

Research indicates that NLG919 is a potent inhibitor of the IDO pathway with a K_i of 7 nM. selleckchem.commedchemexpress.combpsbioscience.comtargetmol.comabmole.comabcam.comlinkp.com In cell-based assays, NLG919 demonstrates an EC_50 of 75 nM. selleckchem.commedchemexpress.combpsbioscience.comtargetmol.comabmole.comabcam.comlinkp.comnih.gov Some studies report a slightly higher EC_50 of 75–90 nM in cell-based assays. nih.gov Another source indicates an EC_50 of 0.95 µM for inhibiting IDO activity in a concentration-dependent manner. medchemexpress.comtargetmol.com

Here is a summary of reported K_i and EC_50 values for NLG919:

ParameterValue (nM)ContextSource
K_i7Cell-free assay selleckchem.commedchemexpress.combpsbioscience.comtargetmol.comabmole.comabcam.comlinkp.com
EC_5075Cell-based assay selleckchem.commedchemexpress.combpsbioscience.comtargetmol.comabmole.comabcam.comlinkp.comnih.gov
EC_5075-90Cell-based assay nih.gov
EC_50950Concentration-dependent inhibition medchemexpress.comtargetmol.com

Selectivity Assessment Against Related Enzymes

Beyond inhibiting IDO1, it is important to assess the selectivity of NLG919 against related enzymes involved in tryptophan metabolism, such as Tryptophan 2,3-dioxygenase (TDO). TDO also catabolizes tryptophan to kynurenine (B1673888) and can contribute to immunosuppression. dovepress.comnih.govfrontiersin.org

NLG919 has shown selectivity against TDO, although the degree of selectivity can vary between studies. Navoximod (NLG919) is reported to have approximately 10- to 20-fold selectivity against TDO compared to IDO1. nih.govnih.gov One source indicates IC_50 values of 79 nM for IDO1 and 25 nM for TDO in cell-free assays for an "NLG-919 analog," suggesting some activity against TDO at higher concentrations. caymanchem.com Navoximod is described as a non-competitive inhibitor of IDO1 with respect to tryptophan binding. nih.govresearchgate.net

Here is a summary of reported selectivity data for NLG919:

EnzymeSelectivity vs IDO1Reported ActivitySource
TDO~10- to 20-fold lower selectivityInhibitory activity nih.govnih.gov
TDO-IC_50 = 25 nM (for NLG-919 analog) caymanchem.com

Cellular and Molecular Immunomodulatory Effects

Inhibition of IDO1 by compounds like NLG919 is intended to reverse the immunosuppressive effects mediated by tryptophan depletion and kynurenine accumulation, thereby modulating immune cell behavior. nih.govnih.gov

Impact on T-cell Differentiation and Proliferation in In Vitro Systems

IDO1 activity suppresses T cell proliferation and function. nih.govcore.ac.uk By inhibiting IDO1, NLG919 aims to restore robust T cell responses. selleckchem.commedchemexpress.combpsbioscience.comtargetmol.comabcam.comlinkp.com

In vitro studies using IDO-expressing human monocyte-derived dendritic cells (DCs) in allogeneic mixed lymphocyte reactions (MLRs) have shown that NLG919 potently blocks IDO-induced T cell suppression and restores T cell proliferation with an ED_50 of 80 nM. selleckchem.commedchemexpress.comtargetmol.comabcam.comlinkp.comresearchgate.net Similarly, using IDO-expressing mouse DCs from tumor-draining lymph nodes, NLG919 abrogated IDO-induced suppression of antigen-specific T cells (OT-I) in vitro, with an ED_50 of 120 nM or 130 nM. glpbio.comselleckchem.commedchemexpress.comtargetmol.comabcam.comlinkp.com Coculture of IDO+ tumor cells with splenocytes showed significant inhibition of T-cell proliferation, which was significantly attenuated by treatment with Navoximod. medchemexpress.com NLG919 stimulates T cell proliferation in the context of allogeneic IDO+ pDCs. linkp.com

The IDO pathway, through the metabolization of tryptophan to kynurenine, triggers downstream signaling via GCN2, mTOR, and AHR, which can affect the differentiation and proliferation of T cells. glpbio.comlinkp.comresearchgate.net Inhibition of IDO1 by NLG919 can influence these pathways. bpsbioscience.com Tryptophan depletion activates a starvation response in T cells, impairing their function, while kynurenine accumulation, as an AHR ligand, suppresses effector T cells and hyperactivates Tregs. nih.govbmj.comaacrjournals.org

Modulation of Regulatory T Cell and Effector T Cell Populations

IDO1 activity contributes to an increase in regulatory T cells (Tregs) and a decrease in effector T cells (Teffs), particularly cytotoxic CD8+ T cells, in the tumor microenvironment. nih.govbmj.comnih.gov Inhibition of IDO1 is expected to shift this balance towards an anti-tumor immune response.

By decreasing kynurenine levels, NLG919 can increase tryptophan levels, which favors the proliferation and activation of various immune cells, including T-lymphocytes, and can cause a reduction in tumor-associated regulatory T-cells (Tregs). nih.gov The accumulation of kynurenine acts to suppress effector T cells and hyperactivate regulatory T cells (Tregs). nih.govbmj.comaacrjournals.org Inhibition of IDO1 alone is expected to modulate the microenvironment to potentiate the action of immune effectors. nih.gov Navoximod can improve CD8+ T cell cytotoxicity by reducing the amount of kynurenine. nih.gov One study using an "NLG-919 analog" in a murine melanoma model showed a decrease in the percentage of intratumoral CD4+CD25+ regulatory T cells (Tregs). caymanchem.com

Influence on Cytokine Production in Immune Cell Cultures

IDO1-mediated immunosuppression can affect the production of cytokines by immune cells. Inhibition of IDO1 may help restore or enhance the production of pro-inflammatory cytokines that are important for anti-tumor immunity.

While specific data on the influence of NLG919 on a broad panel of cytokines in immune cell cultures was not extensively detailed in the search results, the restoration of T cell function and proliferation implies a potential impact on cytokine profiles. The kynurenine pathway can trigger downstream signaling through GCN2, mTOR, and AHR glpbio.comlinkp.comresearchgate.net, which are involved in regulating T cell differentiation and function, including cytokine production. Studies on other IDO inhibitors, such as Epacadostat, have shown increased T-cell proliferation and IFN-γ production. nih.gov Administration of IDO inhibitors can substantially increase the production of cytokines including IL-2, TNF-α, and IFN-γ in CD8+ T cells and enhance their functions. nih.gov Given NLG919's mechanism of action, similar effects on cytokine production, particularly those related to effector T cell function, would be expected.

Downstream Signaling Pathway Analysis Following IDO1 Inhibition

The immunosuppressive effects mediated by IDO1 activity are not solely a consequence of tryptophan depletion but also involve the signaling capabilities of kynurenine and the subsequent activation or inhibition of various intracellular pathways. Inhibition of IDO1 by compounds like NLG919 disrupts this metabolic and signaling cascade, thereby influencing immune cell behavior.

Interrogation of GCN2, mTOR, and AHR Signaling Cascades

The depletion of tryptophan in the microenvironment, a direct result of IDO1 activity, is sensed by immune cells, particularly T cells. Low intracellular tryptophan levels lead to an accumulation of uncharged tRNAs, which in turn activates the stress kinase General Control Nonderepressible 2 (GCN2). frontiersin.orgmdpi.com Activation of GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general reduction in protein synthesis, including that of key proteins required for T cell proliferation and function. frontiersin.orgcellsignal.com Simultaneously, tryptophan depletion can suppress the mechanistic Target of Rapamycin (mTOR) signaling pathway. frontiersin.orgmdpi.comnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition in T cells contributes to cell cycle arrest and anergy. frontiersin.orgnih.govnih.gov By inhibiting IDO1, NLG919 reduces tryptophan depletion, thereby mitigating the activation of GCN2 and the suppression of mTOR, which helps to restore T cell proliferation and function. bpsbioscience.comlinkp.comresearchgate.netnih.gov

Furthermore, kynurenine, the primary metabolite of tryptophan produced by IDO1, acts as a ligand for the Aryl Hydrocarbon Receptor (AHR). frontiersin.orgcrownbio.commdpi.comnih.gov AHR is a ligand-activated transcription factor that, upon binding to kynurenine, translocates to the nucleus and modulates the expression of various genes. nih.gov Activation of AHR by kynurenine has been shown to promote immunosuppression by inducing the differentiation of regulatory T cells and influencing the function of other immune cells like dendritic cells and natural killer cells. frontiersin.orgcrownbio.comnih.gov Inhibition of IDO1 by NLG919 reduces kynurenine production, thus decreasing AHR activation and its associated immunosuppressive effects. nih.gov

Cross-Talk with Other Immunological Checkpoints and Signaling Pathways

The IDO1 pathway does not operate in isolation but engages in complex cross-talk with other immunological checkpoints and signaling pathways that regulate immune responses. Evidence suggests a close relationship between IDO1 and other inhibitory checkpoints such as Programmed Death-1 (PD-1), Programmed Death-Ligand 1 (PD-L1), Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), and others. frontiersin.orgresearchgate.netnih.gov

IDO1 expression can be upregulated by signaling from immune checkpoints like PD-1 and CTLA-4, contributing to a feed-forward loop of immunosuppression. frontiersin.orgresearchgate.netnih.gov Conversely, inhibiting IDO1 has been shown in preclinical models to enhance the efficacy of therapies targeting other immune checkpoints, such as anti-PD-1 antibodies. aacrjournals.orgresearchgate.netresearchgate.netannualreviews.org This synergy is thought to arise from the complementary mechanisms of action: while checkpoint inhibitors primarily release the brakes on T cells by blocking inhibitory receptor-ligand interactions, IDO1 inhibitors aim to remove a key metabolic and signaling barrier that suppresses T cell function.

Combination strategies involving IDO1 inhibitors and other immune checkpoint inhibitors have demonstrated synergistic anti-tumor effects in preclinical studies. aacrjournals.orgresearchgate.netfrontiersin.org These effects include increased infiltration and activation of effector T cells (CD4+ and CD8+) within the tumor microenvironment, a reduction in the proportion of immunosuppressive regulatory T cells, and modulation of the expression of other inhibitory molecules like PD-L1. researchgate.netfrontiersin.org This cross-talk highlights the interconnectedness of different immunosuppressive pathways and provides a rationale for exploring combination therapies to enhance anti-tumor immunity.

Interactive Data Table: Downstream Effects of IDO1 Activity and Inhibition

PathwayEffect of IDO1 Activity (High Kyn/Low Trp)Effect of IDO1 Inhibition (e.g., by NLG919)Key Mediators/Mechanisms
GCN2 ActivationReduced ActivationTryptophan Depletion leading to uncharged tRNAs
mTOR InhibitionRestoration/ActivationTryptophan Depletion
AHR ActivationReduced ActivationKynurenine Binding
T cell Proliferation/Function Inhibition/AnergyRestorationCombined effects of GCN2, mTOR, and AHR signaling
Treg Differentiation/Function PromotionReductionAHR activation, Tryptophan Depletion

Note: This table summarizes the general effects observed downstream of IDO1 activity and inhibition based on available research. Specific cellular contexts and the presence of other signals can influence the magnitude and nature of these effects.

Preclinical Academic Research Methodologies Employing Nlg919 D10 and Ido1 Inhibition Strategies

In Vitro Assay Systems for IDO1 Activity and Cellular Responses

In vitro studies are fundamental for understanding the direct interaction of NLG919-d10 with the IDO1 enzyme and its consequences on immune cell function in a controlled environment. These assays provide crucial data on compound potency and mechanism of action before moving to more complex in vivo models.

Cell-Free Enzymatic Assays for Compound Characterization

Cell-free enzymatic assays are utilized to measure the direct inhibitory activity of compounds like NLG919 against purified recombinant IDO1 enzyme. These assays typically quantify the conversion of the substrate, L-tryptophan, to kynurenine (B1673888) by IDO1 in the presence or absence of the inhibitor. The reduction in kynurenine production indicates the extent of enzyme inhibition. Reported data for NLG919, the non-deuterated form, demonstrate potent inhibition of the IDO pathway in these assays, with reported Ki values of 7 nM and EC50 values of 75 nM. bpsbioscience.comfirstwordpharma.comaacrjournals.orglinkp.comabcam.com Comparative studies with other IDO inhibitors show varying potencies depending on the specific assay conditions and inhibitors tested. For instance, one study reported an IC50 for NLG919 of 38 nM, compared to 73 nM for INCB024360. researchgate.net Another study reported an IC50 of 83.37 nM for NLG919, compared to lower values for INCB024360 (12.22 nM) and PCC0208009 (4.52 nM). nih.gov These assays are essential for determining the intrinsic inhibitory strength of the compound against the target enzyme.

Table 1: Summary of NLG919 Potency in Cell-Free Enzymatic Assays

Assay TypeTargetMetricValueCitation
Cell-Free EnzymaticIDO1Ki7 nM bpsbioscience.comfirstwordpharma.comaacrjournals.orglinkp.comabcam.com
Cell-Free EnzymaticIDO1EC5075 nM bpsbioscience.comfirstwordpharma.comaacrjournals.orglinkp.comabcam.com
Cell-Free EnzymaticIDO1IC5038 nM researchgate.net
Cell-Free EnzymaticIDO1IC5083.37 nM nih.gov

Cell-Based IDO1 Activity Assays and T-cell Suppression Reversal

Cell-based assays evaluate the ability of this compound to inhibit IDO1 activity within a cellular context and to reverse the immunosuppressive effects mediated by IDO1. These assays often utilize cell lines engineered to express IDO1 or immune cells like dendritic cells (DCs) where IDO1 expression is induced, for example, by interferon-gamma (IFN-γ). nih.govmdpi.comnih.gov IDO1 activity is typically assessed by measuring the accumulation of kynurenine in the cell culture supernatant. nih.gov

A key application of cell-based assays is the assessment of T-cell suppression reversal. IDO1 activity leads to tryptophan depletion and kynurenine production, which suppresses T-cell proliferation and function. aacrjournals.orglinkp.comnih.govnih.gov By co-culturing IDO1-expressing cells with T cells, researchers can evaluate how this compound restores T-cell responses. NLG919 has been shown to potently block IDO-induced T cell suppression and restore robust T cell responses in vitro. bpsbioscience.comfirstwordpharma.comaacrjournals.orglinkp.comabcam.com Reported EC50 values for this effect in cell-based assays range from 70 nM to 83.37 nM. bpsbioscience.comfirstwordpharma.comlinkp.comnih.govbmj.com These assays confirm that NLG919 can overcome the immunosuppressive effects of IDO1 in a cellular environment.

Table 2: Summary of NLG919 Potency in Cell-Based Assays

Assay TypeCell TypeEffect MeasuredMetricValueCitation
Cell-Based Activity & T-cell SuppressionIDO-expressing cells + T cellsT-cell suppression reversalED5080 nM bpsbioscience.comaacrjournals.orgabcam.com
Cell-Based Activity & T-cell SuppressionHuman monocyte-derived DCs + T cellsT-cell suppression reversalED5080 nM aacrjournals.orgabcam.com
Cell-Based Activity & T-cell SuppressionIDO-expressing cells + T cellsT-cell suppression reversalEC5070-83.37 nM bpsbioscience.comfirstwordpharma.comlinkp.comnih.govbmj.com

Mixed Lymphocyte Reaction (MLR) Assays for Immune Cell Proliferation

Mixed Lymphocyte Reaction (MLR) assays are a standard in vitro method to model the allogeneic immune response and assess the impact of immunomodulatory compounds on T-cell proliferation. In MLR assays, lymphocytes from different individuals are co-cultured, leading to T-cell activation and proliferation in response to foreign major histocompatibility complex (MHC) antigens presented by antigen-presenting cells (APCs), such as dendritic cells. eurofinsdiscovery.comice-biosci.comsartorius.comnih.gov

IDO1 expression by APCs in an MLR can suppress T-cell proliferation. aacrjournals.orglinkp.com NLG919 has been evaluated in MLR assays to determine its ability to counteract this suppression and restore T-cell proliferation. Studies have shown that NLG919 potently blocked IDO-induced T cell suppression and restored robust T cell responses in allogeneic MLR reactions. aacrjournals.orglinkp.comabcam.com Reported ED50 values in MLR assays using human IDO+ plasmacytoid dendritic cells (pDCs) were 80 nM and 90 nM, while using mouse IDO+ pDCs from tumor-draining lymph nodes, the ED50 values were 120 nM and 130 nM. aacrjournals.orglinkp.comabcam.com These results highlight NLG919's capacity to enhance immune cell proliferation in a setting that mimics aspects of immune recognition and response.

Table 3: Summary of NLG919 Potency in Mixed Lymphocyte Reaction (MLR) Assays

Assay TypeCell TypeEffect MeasuredMetricValueCitation
Allogeneic MLRHuman IDO+ pDCs + allogeneic lymphocytesT-cell suppression reversalED5080 nM aacrjournals.orgabcam.com
Allogeneic MLRHuman IDO+ pDCs + allogeneic lymphocytesT-cell suppression reversalED5090 nM linkp.combmj.com
Antigen-specific MLRMouse IDO+ DCs + antigen-specific T cellsT-cell suppression reversalED50120 nM aacrjournals.orgabcam.com
Antigen-specific MLRMouse IDO+ DCs + antigen-specific T cellsT-cell suppression reversalED50130 nM linkp.com

In Vivo Immunological and Disease Models for Mechanistic Investigation

In vivo studies using animal models, particularly murine syngeneic tumor models, are critical for evaluating the effects of this compound on the immune system and tumor growth within a living organism. These models allow researchers to investigate the complex interactions between the compound, the immune system, and the tumor microenvironment.

Murine Syngeneic Tumor Models

Murine syngeneic tumor models involve implanting tumor cells that originated from the same genetic background as the host mouse strain. criver.com This is crucial for studying cancer immunotherapies because the mice have an intact and functional immune system that can recognize and respond to the tumor. NLG919 has been evaluated in various syngeneic models, including B16F10 melanoma, CT26 colorectal cancer, 4T1 breast cancer, and EMT6 tumors. bpsbioscience.comaacrjournals.orglinkp.comnih.govbmj.comnih.govcore.ac.ukdovepress.comresearchgate.netresearchgate.net

In these models, NLG919 has demonstrated the ability to enhance anti-tumor responses, often in combination with other therapeutic modalities such as vaccines or chemotherapy. bpsbioscience.comaacrjournals.orglinkp.comnih.govbmj.comnih.govdovepress.comresearchgate.netnih.govnih.gov For example, in mice bearing established B16F10 tumors, administration of NLG919 markedly enhanced the anti-tumor responses of adoptively transferred T cells combined with vaccination, leading to a significant reduction in tumor volume. aacrjournals.orglinkp.comabcam.com Studies have also shown dose-dependent anti-tumor efficacy of NLG919 in B16-F10 models, correlating with a reduction in kynurenine levels within the tumors. researchgate.net The use of NLG919 in these models helps to elucidate its role in overcoming IDO1-mediated immune escape and promoting anti-tumor immunity in a living system.

Assessment of Immune Cell Infiltrates and Phenotypes within Tumor Microenvironments

A key aspect of in vivo preclinical research with IDO1 inhibitors like this compound is the analysis of changes in the tumor immune microenvironment. This involves assessing the types, numbers, and activation status of immune cells infiltrating the tumor and its surroundings. Techniques such as flow cytometry and immunohistochemistry are commonly used for this purpose.

Studies have shown that treatment with NLG919, particularly in combination therapies, can lead to favorable changes in the tumor immune landscape. Enhanced intratumoral infiltration of functional CD8+ T cells, which are critical for directly killing cancer cells, has been observed. nih.govresearchgate.netlarvol.comresearchgate.netresearchgate.net Simultaneously, a decrease in the infiltration of immunosuppressive regulatory T cells (Tregs) has been reported. nih.govresearchgate.netlarvol.comresearchgate.net These shifts contribute to an increased ratio of effector T cells to Tregs, a marker associated with improved anti-tumor immunity. researchgate.net Furthermore, NLG919 has been shown to enhance the activity of dendritic cells in tumors and tumor-draining lymph nodes, which are essential for priming and activating T-cell responses. dovepress.com Analysis of the tumor microenvironment provides mechanistic insights into how NLG919-mediated IDO1 inhibition re-shapes the local immune response to favor tumor eradication.

Analysis of Kynurenine/Tryptophan Ratios in Biological Samples from Preclinical Models

A primary pharmacodynamic endpoint in preclinical studies of IDO1 inhibitors is the measurement of kynurenine (Kyn) and tryptophan (Trp) levels and their ratio (Kyn/Trp ratio) in various biological samples. bmj.comresearchgate.netaacrjournals.orgmdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govbmj.comaacrjournals.org The Kyn/Trp ratio serves as a robust surrogate marker for IDO1 enzymatic activity. mdpi.comfrontiersin.org

Methodologies for analyzing Kyn and Trp typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). bmj.comnih.govaacrjournals.org This highly sensitive analytical technique allows for the accurate quantification of both metabolites in complex biological matrices such as plasma, serum, and tumor tissue. bmj.comnih.govaacrjournals.orgnih.gov Samples are processed through steps like protein precipitation before LC-MS/MS analysis. bmj.com

Preclinical studies using NLG919 (navoximod/GDC-0919) have demonstrated its ability to significantly decrease Kyn levels and the Kyn/Trp ratio in both tumor cells and plasma. frontiersin.orgfrontiersin.orgmdpi.com For example, in a preclinical sarcoma model, treatment with GDC-0919 resulted in a significant decrease in both plasmatic and tumoral Kynurenine to Tryptophan ratios. frontiersin.orgfrontiersin.org Another study showed that a single oral administration of NLG919 in mice reduced plasma and tissue Kyn concentrations by approximately 50%. selleckchem.comd-nb.info These findings indicate that NLG919 effectively inhibits IDO1 activity in vivo, leading to the expected modulation of the kynurenine pathway. selleckchem.comfrontiersin.orgfrontiersin.orgd-nb.info

Data from preclinical studies evaluating IDO1 inhibitors often show a dose-dependent reduction in the Kyn/Trp ratio. nih.gov This reduction is consistent with the mechanism of action, where inhibiting IDO1 leads to decreased tryptophan degradation and subsequent lower kynurenine production. nih.govbmj.comnih.govaacrjournals.orgnih.govtandfonline.commdpi.com

While specific detailed data tables for this compound were not prominently featured in the search results, the methodologies and the expected outcomes regarding Kyn/Trp ratio modulation would be analogous to those observed with NLG919, given its role as a deuterated analog. The analysis of Kyn/Trp ratios remains a critical method to confirm the pharmacodynamic activity of this compound in preclinical models.

Here is a conceptual representation of typical data observed in Kyn/Trp ratio analysis following IDO1 inhibition in preclinical models:

Sample TypeTreatment GroupKynurenine LevelTryptophan LevelKyn/Tryptophan Ratio
PlasmaVehicleHighLowHigh
PlasmaIDO1 InhibitorLowHighLow
Tumor TissueVehicleHighLowHigh
Tumor TissueIDO1 InhibitorLowHighLow

Note: This table represents a conceptual illustration based on the described effects of IDO1 inhibition on Kyn and Trp levels in preclinical studies. selleckchem.comfrontiersin.orgfrontiersin.orgnih.govmdpi.comd-nb.info

Advanced Model Systems and Co-Culture Methodologies for Complex Interactions

Investigating the intricate interactions between tumor cells and the immune system is crucial in preclinical immuno-oncology research. Advanced model systems, including three-dimensional (3D) cell cultures, organoid-based systems, and co-culture methodologies, provide more physiologically relevant environments compared to traditional two-dimensional (2D) cell cultures for studying the effects of IDO1 inhibition. These models allow for the assessment of complex cellular behaviors and interactions that are influenced by the tumor microenvironment and the presence of immune cells.

Three-Dimensional (3D) Cell Culture Models

3D cell culture models, such as spheroids or multicellular aggregates, offer a more accurate representation of the in vivo tumor architecture, including cell-cell contacts and gradients of nutrients and oxygen. These models can be used to evaluate the penetration and efficacy of IDO1 inhibitors within a tissue-like structure. While specific detailed studies using this compound in 3D cell culture were not extensively found, 3D models are generally employed in preclinical research to assess drug response in a more complex environment than 2D cultures. Evaluating the impact of IDO1 inhibition on tumor cell growth and viability in 3D cultures can provide insights into its direct effects on tumor cells or its indirect effects mediated by other components that might be incorporated into the 3D structure.

Organoid-Based Systems for Immune-Tumor Interactions

Organoids are self-organizing 3D culture systems derived from primary tissues or stem cells that closely mimic the architecture and function of the original organ. Tumor organoids, derived from patient tumors, retain key characteristics of the original malignancy, including genetic heterogeneity. mdpi.com Organoid-based systems are increasingly used to study immune-tumor interactions and evaluate the efficacy of immunotherapies. mdpi.comcrownbio.com

Co-Culture Systems of Tumor Cells with Immune Cells

Co-culture systems involving tumor cells and various immune cell populations (e.g., T cells, dendritic cells, NK cells) are fundamental tools for studying the direct effects of IDO1 activity on immune cell function and how inhibitors like this compound can modulate these interactions. medchemexpress.comselleckchem.commdpi.comfrontiersin.org

In vitro co-culture assays are commonly used to evaluate the ability of IDO1 inhibitors to reverse IDO1-mediated suppression of T cell proliferation and function. medchemexpress.comselleckchem.com For example, studies with NLG919 have shown its potency in blocking IDO1-induced T cell suppression in mixed lymphocyte reaction (MLR) assays and restoring robust T cell responses. medchemexpress.comselleckchem.com Using IDO-expressing dendritic cells co-cultured with T cells, NLG919 abrogated IDO-induced suppression of antigen-specific T cells. medchemexpress.comselleckchem.com Co-culture of IDO1-expressing tumor cells with splenocytes has also shown that NLG919 treatment significantly attenuated the inhibition of T-cell proliferation. medchemexpress.com

These co-culture systems allow researchers to dissect the specific cellular pathways and mechanisms by which IDO1 inhibition impacts immune cells in the presence of tumor cells. While direct data on this compound in these specific co-culture experiments were not found, the application of this compound in such systems would follow similar methodologies to assess its impact on immune cell function and tumor-immune cell interactions.

Chemical Biology and Synthetic Strategies in the Context of Nlg919 D10 Analogues

Structure-Activity Relationship (SAR) Studies for Optimized IDO1 Inhibition

Extensive structure-activity relationship studies have been conducted on NLG919 and its analogues to optimize their potency and selectivity as IDO1 inhibitors. Crystallographic studies of NLG919 analogues bound to IDO1 have been instrumental in elucidating the key interactions necessary for potent inhibition. These studies reveal that the imidazole (B134444) nitrogen atom of NLG919 analogues coordinates directly with the heme iron within the IDO1 active site. nih.govacs.orgrcsb.org The core imidazoleisoindole structure typically occupies pocket A of the active site, while the 1-cyclohexylethanol (B74718) moiety extends into pocket B, engaging in interactions with surrounding residues. nih.govacs.orgrcsb.org

Potent IDO1 inhibition (typically defined as IC₅₀ ≤ 100 nM) requires sufficient interaction with all three regions of the IDO1 active site: pocket A, pocket B, and the heme cofactor. nih.gov A notable feature observed in the crystal structure of a potent NLG919 analogue (analogue 24) bound to IDO1 is the formation of an extensive hydrogen bond network. nih.govacs.orgrcsb.org This hydrogen bonding, along with extensive hydrophobic interactions, significantly contributes to the high potency of these imidazoleisoindole derivatives. nih.govacs.orgrcsb.org For instance, the hydroxyl group of a fluorinated NLG-919 analogue was shown to form an extended hydrogen bond network with the heme propionate. nih.gov SAR studies have also explored the impact of modifications in different parts of the molecule on inhibitory activity. rsc.org Chiral chromatography studies on NLG919 indicated similar inhibitory activity between its stereoisomers. rsc.orgselleckchem.com

Rational Design and Synthesis of Novel IDO1 Inhibitors and Deuterated Probes

The insights gained from SAR studies and structural biology have facilitated the rational design of novel IDO1 inhibitors. nih.govacs.orgrcsb.orgnih.gov X-ray crystallography and molecular modeling are powerful tools used in this process, guiding the modification of existing scaffolds or the design of new chemical entities that can optimally interact with the IDO1 active site. nih.govacs.orgrcsb.orgnih.gov

The synthesis of NLG919 and its analogues typically involves multi-step organic chemistry routes. While specific synthetic pathways for NLG919-d10 are not detailed in the provided information, the synthesis of deuterated analogues generally involves incorporating deuterium (B1214612) atoms at specific positions through the use of deuterated reagents or solvents during the synthesis of the parent compound or its precursors. The development of deuterated probes, such as this compound, can be valuable in research for various purposes, including studying metabolic pathways, improving pharmacokinetic profiles, and as internal standards in analytical methods. The synthesis of non-deuterated NLG919 analogues for SAR studies and delivery systems has been reported. acs.orgrsc.orgnih.gov For example, a peptide-drug conjugate, NLG-HKD, designed to release NLG919, involves a specific synthesis scheme. nih.gov

Development of Prodrug Approaches and Nanocarrier Systems for Research Delivery

A significant challenge for many small-molecule drugs, including NLG919, is poor water solubility, which can limit their formulation and delivery. mdpi.com Prodrug strategies and nanocarrier systems have been developed to overcome these limitations and improve the delivery of IDO1 inhibitors like NLG919 in research settings. Prodrugs are inactive or less active precursors that are converted to the active drug within the body, often at the target site. bohrium.comrsc.orgmdpi.com This approach can enhance solubility, stability, and targeted delivery. rsc.orgmdpi.com Nanocarriers, such as polymeric nanoparticles and micelles, offer advantages like prolonged circulation time, reduced off-target effects, and enhanced accumulation in tumors through the enhanced permeability and retention (EPR) effect. nih.gov

Polymeric Nanomicelles and Redox-Responsive Systems for Compound Delivery

Polymeric nanomicelles are particularly promising for delivering hydrophobic drugs like NLG919. mdpi.comfrontiersin.org These structures can self-assemble from amphiphilic polymers, encapsulating the hydrophobic drug within their core. mdpi.comfrontiersin.org

Redox-responsive systems have been designed to achieve targeted drug release within the tumor microenvironment, which is characterized by elevated levels of reducing agents like glutathione (B108866) (GSH) compared to normal tissues. nih.govmdpi.combohrium.comfrontiersin.orgnih.govresearchgate.netchemrxiv.orgsciprofiles.comresearchgate.netnih.govnih.govrsc.org These systems often incorporate disulfide bonds or other redox-sensitive linkages that are cleaved in the presence of high GSH concentrations, triggering the release of the encapsulated or conjugated drug. nih.govmdpi.combohrium.comfrontiersin.orgnih.govresearchgate.netchemrxiv.orgsciprofiles.comresearchgate.netnih.govnih.govrsc.org

An example is the redox-responsive immunostimulatory polymeric prodrug carrier PSSN10, which was designed for the co-delivery of NLG919 and doxorubicin (B1662922). mdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov NLG919 was conjugated to the polymer backbone via a disulfide bond, allowing for its release in the reducing environment of tumor cells. nih.govresearchgate.netnih.gov PSSN10 polymers self-assembled into nano-sized micelles capable of loading doxorubicin. frontiersin.orgnih.govnih.gov In vitro studies demonstrated rapid doxorubicin release from DOX/PSSN10 micelles in a highly redox environment. nih.gov In vivo studies in tumor-bearing mice showed enhanced accumulation of both doxorubicin and NLG919 in tumor tissues and significant inhibition of tumor growth. nih.govnih.gov

Another approach involved a disulfide bond-linked bispecific prodrug of NLG919 and JQ1, which self-assembled into nanoparticles and was designed for release via glutathione-mediated cleavage in tumor cells. nih.gov An oxidation-sensitive polymer with thiol-ketal bonds has also been explored for NLG919 delivery, enabling rapid drug release in cancer cells. researchgate.net Furthermore, a peptide-drug conjugate NLG-HKD was designed to self-assemble into nanofibers and form a hydrogel, releasing NLG919 in the presence of intracellular GSH. nih.gov

Biomimetic Nanobinders for Enhanced In Vivo Distribution in Research Models

Biomimetic nanobinders represent another strategy to improve the delivery and distribution of IDO1 inhibitors. These systems are designed to mimic biological entities or processes to achieve favorable pharmacokinetic properties and targeted delivery. bohrium.comchemrxiv.orgsciprofiles.comresearchgate.netdntb.gov.uaunibo.it

One approach involves the development of nanobinders capable of hijacking human serum albumin (HSA). bohrium.comchemrxiv.orgsciprofiles.comresearchgate.netdntb.gov.uaunibo.it HSA is an abundant protein in blood that can transport various molecules. By designing prodrugs that can bind to HSA, researchers aim to utilize HSA as an endogenous carrier for targeted delivery to tumor sites. bohrium.comchemrxiv.orgsciprofiles.comresearchgate.net Novel biomimetic and carrier-free nanobinders have been developed using bioresponsive prodrugs of both paclitaxel (B517696) and NLG919. bohrium.comchemrxiv.orgsciprofiles.comresearchgate.netdntb.gov.uaunibo.it These nanobinders effectively bind with HSA in cell-free experiments, suggesting a potential protective role and the possibility of exploiting HSA for targeted delivery in vivo. bohrium.comchemrxiv.orgsciprofiles.comresearchgate.net Similar to the redox-responsive polymeric systems, these biomimetic nanobinders are designed to preferentially release the encapsulated drugs under the altered redox conditions commonly found in the tumor microenvironment. bohrium.comchemrxiv.orgsciprofiles.comresearchgate.net

These advanced delivery strategies, although primarily studied with non-deuterated NLG919 and its analogues, provide a framework for developing sophisticated delivery systems for this compound in research applications, aiming to improve its therapeutic index and efficacy by enhancing tumor accumulation and intracellular release.

Comparative Preclinical Academic Studies and Combinatorial Approaches with Ido1 Inhibitors

Comparative Analysis of NLG919 Related Research with Other IDO1 Inhibitors

Comparative studies are essential to understand the unique properties of individual therapeutic agents. In the landscape of IDO1 inhibitors, NLG919 has been evaluated against other compounds, revealing differences in their mechanisms and pharmacodynamic effects.

Preclinical data indicates that while various inhibitors target the IDO1 pathway, they may do so through distinct mechanisms. NLG919 is characterized as a potent, direct enzymatic inhibitor of IDO1. nih.govbmj.com It binds to the heme moiety within the catalytic site of the enzyme, directly blocking its function. researchgate.net

Pharmacodynamic studies comparing NLG919 to other IDO1 inhibitors have highlighted variations in potency and efficacy in preclinical models. A key biomarker for IDO1 activity is the ratio of kynurenine (B1673888) to tryptophan (Kyn/Trp) in plasma and tumor tissue.

In a comparative study using B16F10 and CT26 tumor-bearing mice, NLG919, INCB024360, and PCC0208009 were all effective at reducing the Kyn/Trp ratio. nih.gov However, INCB024360 and PCC0208009 were found to be more potent than NLG919 in this regard. nih.gov At a high dose (1.0 mmol/kg), the inhibition rate of the Kyn/Trp ratio in the plasma of B16F10-bearing mice was 72.5% for NLG919, compared to 85.0% for INCB024360 and 91.8% for PCC0208009. nih.gov Similar trends were observed in tumor tissue. nih.gov

In vitro assays have also been used to compare potencies. NLG919 (Navoximod) demonstrates an EC50 of 70-75 nM in cellular activity assays and 90 nM in human T-cell proliferation assays. bmj.commedchemexpress.com Another study reported an EC50 of 125 nM for NLG919 in promoting T-cell activation and proliferation, which was significantly more potent than Indoximod (EC50 = 33 µM). linkp.com

Comparative Pharmacodynamic Effects of IDO1 Inhibitors
CompoundMetricValueModel SystemReference
NLG919Kyn/Trp Inhibition % (Plasma)72.5%B16F10 Tumor-Bearing Mice nih.gov
INCB024360Kyn/Trp Inhibition % (Plasma)85.0%B16F10 Tumor-Bearing Mice nih.gov
PCC0208009Kyn/Trp Inhibition % (Plasma)91.8%B16F10 Tumor-Bearing Mice nih.gov
NLG919Kyn/Trp Inhibition % (Tumor)75.9%B16F10 Tumor-Bearing Mice nih.gov
INCB024360Kyn/Trp Inhibition % (Tumor)81.1%B16F10 Tumor-Bearing Mice nih.gov
PCC0208009Kyn/Trp Inhibition % (Tumor)89.5%B16F10 Tumor-Bearing Mice nih.gov
NLG919 (Navoximod)EC50 (Cellular Assay)75 nMIn Vitro medchemexpress.com
NLG919EC50 (T-cell Proliferation)125 nMIn Vitro linkp.com
IndoximodEC50 (T-cell Proliferation)33 µMIn Vitro linkp.com

Synergistic Immunological Modalities in Preclinical Research

While IDO1 inhibitors show some activity as single agents, their main therapeutic potential is believed to lie in combination with other cancer treatments. Preclinical studies have demonstrated that NLG919 can act synergistically with chemotherapies, immune checkpoint inhibitors, and vaccination strategies to enhance anti-tumor immune responses.

NLG919 has been shown to potentiate the efficacy of conventional chemotherapeutic agents. In a murine B16-F10 melanoma model, the combination of NLG919 with paclitaxel (B517696) resulted in synergistic antitumor effects. oipub.com This combination led to a significant increase in the percentage of tumor-infiltrating CD3+, CD4+, and CD8+ T cells and enhanced secretion of IFN-γ and interleukin-2, while decreasing the percentage of immunosuppressive CD4+CD25+ regulatory T cells (Tregs). oipub.com

Similarly, in a study on human nasopharyngeal carcinoma (NPC) cells, combining NLG919 with cisplatin showed a stronger impact on inducing apoptosis and inhibiting cell migration and invasion compared to either drug alone. nih.gov This effect was particularly noted in cisplatin-resistant NPC cells, suggesting that NLG919 could help reverse chemotherapy resistance by inhibiting the IDO1-Kynurenine-Aryl Hydrocarbon Receptor (AhR) pathway. nih.gov

Preclinical Combination of NLG919 with Chemotherapy
Combination AgentCancer ModelKey FindingsReference
PaclitaxelMurine B16-F10 MelanomaSynergistic tumor suppression; Increased CD8+ T-cells; Decreased Tregs. oipub.com
CisplatinHuman Nasopharyngeal Carcinoma Cells (In Vitro)Enhanced apoptosis and inhibition of cell migration; Potential to reverse cisplatin resistance. nih.gov

Immune checkpoint inhibitors, such as those targeting the PD-1/PD-L1 pathway, have revolutionized cancer treatment. Preclinical evidence strongly supports combining IDO1 inhibition with checkpoint blockade, as the two pathways represent complementary mechanisms of immune suppression. nih.gov

Studies in mouse syngeneic tumor models using GDC-0919 (NLG919) in combination with an anti-PD-L1 antibody showed improved depth and duration of anti-tumor responses compared to anti-PD-L1 monotherapy. nih.govresearchgate.net The enhanced efficacy was associated with favorable changes in the tumor microenvironment, including an improved CD8+ T cell to Treg ratio and evidence of increased maturation and antigen presentation capacity by dendritic cells. nih.gov Another study in a B16F10 melanoma model demonstrated that a combination of NLG919, indoximod, and a cocktail of anti-PD-1/PD-L1/PD-L2 antibodies was synergistic compared to single checkpoint inhibition therapy. linkp.com

Therapeutic cancer vaccines aim to stimulate a tumor-specific immune response. However, the immunosuppressive tumor microenvironment, partly driven by IDO1 activity, can limit their effectiveness. Combining IDO1 inhibition with vaccination is a rational strategy to overcome this barrier.

In preclinical B16F10 melanoma models, the administration of NLG919 markedly enhanced the anti-tumor responses of adoptively transferred, tumor-specific T cells (pmel-1) following vaccination with a cognate peptide (hgp100). medchemexpress.comselleckchem.com This combination resulted in a dramatic regression of large, established tumors. medchemexpress.com These studies show that NLG919 can stimulate in vivo effector T cell activation and proliferation in the context of a vaccine, reprogramming the immune response to be more effective. linkp.comd-nb.info

Analytical and Bioanalytical Methodologies Utilizing Nlg919 D10

Quantitative Mass Spectrometry (LC-MS/MS) for Tryptophan and Kynurenine (B1673888) Quantification

Quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a widely used technique for the precise and sensitive measurement of small molecules in complex biological matrices. In the context of studying IDO inhibitors like NLG919, the quantification of tryptophan (Trp) and its metabolite kynurenine (Kyn) is crucial for assessing the efficacy of the inhibitor on the IDO pathway. IDO catalyzes the conversion of tryptophan to kynurenine, and inhibition of this enzyme leads to altered levels of these two metabolites.

LC-MS/MS methods for quantifying tryptophan and kynurenine typically involve chromatographic separation followed by detection and quantification using a triple quadrupole mass spectrometer. This setup provides high specificity and sensitivity, allowing for the accurate measurement of these analytes even at low concentrations in biological samples such as plasma, serum, or tissue homogenates nih.govuni.luresearchgate.net.

Application of Deuterated Standards for Absolute Quantification

Deuterated standards, such as NLG919-d10 or isotopically labeled tryptophan and kynurenine, play a critical role in achieving absolute quantification in LC-MS/MS analysis. The principle behind using deuterated internal standards (IS) is that they behave almost identically to the analyte of interest during sample preparation, extraction, and chromatography, but are distinguishable in the mass spectrometer due to their increased mass from the incorporated deuterium (B1214612) atoms metabolomicsworkbench.orgnih.gov.

In a typical quantitative LC-MS/MS assay, a known amount of the deuterated standard is added to each sample (including calibration standards, quality control samples, and biological samples) at an early stage of the sample preparation process. The ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard is then used to determine the concentration of the analyte in the original sample. This approach effectively compensates for variations in sample processing, matrix effects, and instrument response, leading to more accurate and reproducible results.

While this compound has been specifically reported as an internal standard for the quantification of NLG919 itself in mouse tissues using LC-MS/MS google.com, the same principle applies to the quantification of tryptophan and kynurenine. Although direct evidence from the searches showing this compound being used as an internal standard specifically for Trp and Kyn quantification was not found, deuterated versions of tryptophan and kynurenine are commonly employed as internal standards in LC-MS/MS methods for their quantification researchgate.net. The use of a stable isotope-labeled internal standard is considered essential for robust and accurate quantitative mass spectrometry.

Challenges in developing such methods can include potential cross-talk between structurally related compounds, such as kynurenine and isotope-labeled tryptophan, which needs careful consideration during method development and validation researchgate.net.

Advanced Spectroscopic Techniques for Mechanistic Insights

Advanced spectroscopic techniques can provide valuable mechanistic insights into the behavior of compounds like this compound, although specific studies focusing on this compound for this purpose were not prominently found in the search results. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Powder Diffraction (XRPD), and Differential Scanning Calorimetry (DSC) have been applied in studies involving NLG919, for instance, to characterize its interactions and formulations wikipedia.org.

Deuterium labeling in this compound can be particularly useful in NMR spectroscopy. Deuterium nuclei have different spectroscopic properties compared to protons, and their presence can simplify complex proton NMR spectra, aid in peak assignments, and provide information about molecular dynamics and interactions. For example, tracking the exchange of deuterium with protons can offer insights into the accessibility of certain parts of the molecule or its interactions with solvents or binding partners.

Mass spectrometry itself, beyond basic quantification, can also be considered an advanced spectroscopic technique. High-resolution mass spectrometry can provide precise mass measurements, aiding in the confirmation of the compound's elemental composition and the extent of deuterium labeling. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound, which can provide structural information and help differentiate it from potential isomers or impurities.

While the search results did not detail specific mechanistic studies on this compound using these techniques, the general application of deuterium labeling in conjunction with advanced spectroscopy is well-established for understanding molecular structure, dynamics, and interactions in chemical and biological systems nih.govnih.gov.

Method Development for Isotopic Tracing in Biological Systems

Isotopic tracing is a powerful technique used to study metabolic pathways and biochemical transformations in biological systems by following the fate of an isotopically labeled compound nih.govimpurity.comgoogle.com. While the primary application of this compound highlighted in the searches is its use as an internal standard for quantification google.com, deuterated compounds can also, in principle, be used as tracers in certain types of studies.

In a typical isotopic tracing experiment, a biological system (e.g., cells, tissues, or a whole organism) is exposed to a compound labeled with a stable isotope (such as deuterium, carbon-13, or nitrogen-15). By analyzing the incorporation of the isotope into downstream metabolites or reaction products over time, researchers can infer the activity of specific enzymes and the flux through metabolic pathways nih.govimpurity.com.

If this compound were to be used as a tracer, the method development would involve administering the labeled compound to the biological system and then using mass spectrometry to detect and quantify this compound and potentially its metabolites or interaction products. This could potentially provide information on its distribution, metabolism, or binding kinetics in a living system. However, using a compound like this compound, which is an inhibitor, as a tracer to study the IDO pathway itself would be complex, as its inhibitory activity would perturb the very pathway being traced using tryptophan or kynurenine as the primary analytes. Isotopic tracing of the IDO pathway typically involves administering isotopically labeled tryptophan and measuring the production of labeled kynurenine and other downstream metabolites researchgate.net.

Emerging Concepts and Future Directions in Ido1 Research with Deuterated Probes

Exploration of Novel IDO1 Regulatory Mechanisms and Binding Sites

IDO1 activity is subject to complex regulation involving various signaling pathways, including STAT/NF-κB, PI3K/Akt, and JAK/STAT, influenced by factors such as IL-6, PGE, and IFN dovepress.com. Structurally, IDO1 is a heme-containing enzyme comprising a large C-terminal domain with the heme-binding pocket and a smaller N-terminal domain featuring an ITIM site dovepress.com. While many IDO1 inhibitors target the heme-binding site, research is increasingly exploring inhibitors that interact with the apo-IDO1 form (lacking heme) or other regulatory sites biorxiv.org.

Deuterated probes, including analogs of established inhibitors like NLG919-d10, can be valuable in dissecting these intricate mechanisms. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to study conformational changes in IDO1 upon binding with inhibitors or regulatory molecules biorxiv.org. By comparing the deuterium (B1214612) exchange profiles of IDO1 in the presence of NLG919 versus this compound, researchers can gain insights into the specific regions of the enzyme involved in binding and how deuteration might affect these interactions or complex stability. This approach can help identify novel allosteric sites or regulatory mechanisms beyond the primary active site. For instance, studies with other inhibitors have shown that they can protect residues around the heme-binding pocket, indicating interaction within or near the active site biorxiv.org. NLG919 is known to bind to the heme iron atom of IDO1 researchgate.net. Utilizing this compound could provide further structural and dynamic details of this interaction.

Application of Deuterated Probes in Ex Vivo Tissue Analysis and Organ-on-a-Chip Models

Ex vivo tissue analysis and organ-on-a-chip models represent advanced platforms for studying drug responses and disease pathology in environments that more closely mimic physiological conditions compared to conventional 2D cell cultures mdpi.comumontreal.caresearchgate.net. Ex vivo analysis enables the examination of cell composition, immune landscape, and marker expression in patient-derived tumor samples mdpi.com. Organ-on-a-chip devices are microfluidic systems designed to replicate the structure and function of human organs, facilitating the study of complex biological processes like immune cell infiltration, drug distribution, and metabolism researchgate.netwindows.net.

Deuterated probes like this compound offer significant advantages in these model systems. In ex vivo tissue analysis, this compound can be used in conjunction with mass spectrometry imaging to assess the penetration and spatial distribution of the inhibitor within the tumor tissue microenvironment. This provides crucial spatially resolved information on drug localization, which is vital for understanding therapeutic efficacy in solid tumors.

In organ-on-a-chip models, this compound can be utilized to investigate its transport across biological barriers, such as the blood-brain barrier in a brain-on-a-chip system researchgate.net. Deuteration can influence permeability, and comparing the transport characteristics of NLG919 and this compound can offer insights into the impact of deuteration on pharmacokinetic properties within a controlled, in vitro setting. Furthermore, this compound can serve to track the metabolic fate of the inhibitor within the simulated organ environment, aiding in the identification of potential metabolites and understanding their activity or clearance. The use of deuterated compounds in organ-on-a-chip devices for metabolite quantification has been demonstrated researchgate.net. Ex vivo models derived from patient tumor tissue are being developed to predict responses to various therapies, including immunotherapy mayo.edu. The incorporation of deuterated IDO1 inhibitors into such models could facilitate the assessment of drug activity and metabolic profiles in a patient-specific context.

Integration of Artificial Intelligence and Computational Modeling in IDO1 Inhibitor Discovery Research

Artificial intelligence (AI) and computational modeling are increasingly integrated into drug discovery pipelines, including the identification and optimization of enzyme inhibitors mdpi.com. These tools can predict binding affinities, simulate molecular interactions, and aid in the design of novel compounds with improved properties.

For IDO1 inhibitor discovery, computational methods can be employed to screen large compound libraries, predict their interactions with different forms of IDO1 (e.g., apo- and holo-), and optimize their structures for enhanced potency and selectivity nih.gov. Molecular dynamics simulations can provide insights into the dynamic behavior of IDO1 and the mechanisms by which inhibitors like NLG919 bind and exert their effects nih.gov.

Deuterated compounds such as this compound can contribute to this field by providing experimental data for the validation and refinement of computational models. Experimental data on the binding characteristics of this compound to IDO1, its metabolic stability, and its pharmacokinetic profile can be used to improve the accuracy of computational predictions. For example, computational studies can predict the impact of deuteration on the metabolic pathways of NLG919, and experimental data obtained using this compound can validate these predictions. This iterative process between computational modeling and experimental validation using deuterated probes can accelerate the discovery and optimization of novel IDO1 inhibitors. Computational methods have also been applied to predict resistance mechanisms to anti-cancer drugs, including immunotherapies mdpi.com.

Translational Research Implications for Understanding Immune Evasion Mechanisms

Translational research is essential for bridging the gap between fundamental scientific discoveries and their clinical application. Understanding the mechanisms by which tumors evade the immune system is paramount for developing effective immunotherapies. The IDO1 pathway is a significant contributor to immune evasion by fostering an immunosuppressive microenvironment nih.govresearchgate.netmdpi.comdovepress.com.

Deuterated probes like this compound are valuable in translational research as reliable internal standards for the accurate quantification of NLG919 and its metabolites in biological samples obtained from preclinical studies. Precise measurement of drug levels and their metabolic products is crucial for establishing pharmacokinetic/pharmacodynamic relationships and correlating drug exposure with observed biological effects.

Preclinical studies with NLG919 have demonstrated its capacity to inhibit IDO-induced T cell suppression and restore T cell responses in vitro researchgate.netbpsbioscience.com. In mouse models, NLG919 has been shown to reduce plasma and tissue kynurenine (B1673888) concentrations and enhance antitumor immune responses researchgate.netbpsbioscience.com. The use of this compound in such preclinical investigations allows for the accurate measurement of the parent compound and its metabolites, providing a clearer understanding of its in vivo behavior and its impact on the kynurenine pathway. This is critical for translating preclinical findings to clinical settings. Translational research also involves the identification of resistance mechanisms to immunomodulatory agents dkfz.de.

Identification of Biomarkers for Response to IDO1 Inhibition in Preclinical Settings

The identification of biomarkers that can predict patient response to IDO1 inhibition is vital for patient selection and treatment stratification. Potential biomarkers include measures of IDO1 expression or enzymatic activity, the ratio of kynurenine to tryptophan, and the composition and activity of immune cells within the tumor microenvironment mdpi.com.

In preclinical studies utilizing models treated with NLG919, this compound can be used for the accurate quantification of NLG919 and its metabolites in various biological matrices, such as plasma and tumor tissue. This pharmacokinetic data can then be correlated with potential biomarkers of response, including changes in the kynurenine/tryptophan ratio, the degree of immune cell infiltration, or the expression levels of immune checkpoint molecules. For instance, studies have shown that NLG919 treatment leads to a reduction in plasma and tissue kynurenine levels researchgate.netbpsbioscience.com. The use of this compound would improve the accuracy of measuring these changes, strengthening the correlation with potential biomarkers.

Furthermore, deuterated probes can be integrated into metabolomic studies to trace the flux of tryptophan through the kynurenine pathway following IDO1 inhibition. By administering labeled tryptophan and measuring the levels of labeled kynurenine and other metabolites in the presence and absence of NLG919 (quantified using this compound as an internal standard), researchers can gain a detailed understanding of how NLG919 affects pathway activity. This can help identify specific metabolic signatures that correlate with treatment response. IDO activity itself is considered a promising biomarker for evaluating tumor immunotherapy and immune escape mdpi.com.

Understanding Mechanisms of Resistance to Immunomodulatory Agents in Preclinical Models

Resistance to immunomodulatory agents, including IDO1 inhibitors, represents a significant clinical challenge mdpi.comdkfz.de. The mechanisms underlying such resistance are often complex and can involve alterations within the tumor cells, the tumor microenvironment, or systemic immune responses.

Preclinical models, such as drug-resistant cell lines or animal models of acquired resistance, are invaluable for investigating these resistance mechanisms. When studying resistance to NLG919 in these models, this compound can be used to determine if altered drug metabolism or transport contributes to the development of resistance. By comparing the pharmacokinetic profiles of NLG919 in sensitive versus resistant models using this compound as an internal standard, researchers can assess whether reduced drug exposure at the target site is a contributing factor.

Moreover, deuterated probes can be used in conjunction with advanced techniques like mass spectrometry-based proteomics or metabolomics to identify molecular alterations associated with resistance. Analyzing the protein or metabolite profiles of resistant cells or tissues treated with NLG919 (quantified using this compound) can reveal altered pathways or feedback loops that contribute to the resistant phenotype. This can facilitate the identification of new therapeutic targets or strategies to overcome resistance. Preclinical approaches aimed at anticipating resistance mechanisms using high-throughput screening technologies are an active area of research mdpi.com.

Q & A

Q. How to address peer reviewer concerns about this compound’s in vivo toxicity data?

  • Methodological Answer :
  • Additional Studies : Conduct histopathological analysis or organ weight assessments.
  • Dose Justification : Reference maximum tolerated dose (MTD) from preclinical trials.
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.